4-(3-Nitrophenyl)-1,3-thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBDOPARQRNCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346597 | |
| Record name | 4-(3-Nitrophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57493-24-0 | |
| Record name | 4-(3-Nitrophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(3-nitrophenyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 3 Nitrophenyl 1,3 Thiazol 2 Amine and Its Analogs
Classical and Contemporary Synthesis Approaches
The formation of the 2-amino-1,3-thiazole scaffold is a cornerstone of heterocyclic chemistry, with several established and emerging methods available to chemists.
Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for 4-(3-Nitrophenyl)-1,3-thiazol-2-amine
The Hantzsch thiazole synthesis remains a classical and widely utilized method for constructing the thiazole ring. derpharmachemica.comnih.gov This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). derpharmachemica.com For the synthesis of this compound, this would involve the reaction of 2-bromo-1-(3-nitrophenyl)ethan-1-one with thiourea. The versatility of this method allows for the preparation of a diverse range of 2-aminothiazole (B372263) derivatives by varying the substituents on both the α-haloketone and the thiourea starting materials. derpharmachemica.commjcce.org.mk Adaptations of the Hantzsch synthesis have been explored to improve efficiency and yields, including the use of microwave irradiation which can reduce reaction times compared to conventional heating methods. nih.gov Microreactor systems have also been employed for the Hantzsch synthesis, offering precise control over reaction conditions and leading to conversions similar to or greater than traditional batch syntheses. rsc.org
Cyclization Reactions Involving Substituted Acetophenones and Thiourea
A common and direct approach to synthesizing 4-substituted-2-aminothiazoles involves the reaction of a substituted acetophenone (B1666503) with thiourea in the presence of a halogen, such as iodine. researchgate.netnih.gov This method effectively generates the α-halo ketone in situ, which then undergoes cyclization with thiourea in a one-pot procedure. researchgate.net For the target compound, 3-nitroacetophenone would be the starting ketone. The reaction proceeds via the initial halogenation of the acetophenone at the α-carbon, followed by nucleophilic attack by the sulfur of thiourea and subsequent intramolecular condensation and dehydration to form the thiazole ring. This approach is favored for its operational simplicity and the ready availability of the starting materials. acs.org Catalytic amounts of iodine have been used in conjunction with an oxidant like molecular oxygen for the synthesis of related 2-aminobenzothiazoles from cyclohexanones and thioureas, suggesting potential for greener adaptations of this methodology. nih.gov
Novel and Sustainable Synthesis Methods for 2-Amino-1,3-thiazole Derivatives
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. For 2-amino-1,3-thiazole derivatives, this includes the use of green catalysts and solvents. One such method employs an aqueous extract of waste neem leaves as a catalyst for the reaction between phenacyl bromides and thiourea, achieving high yields at room temperature in a short time. tandfonline.com Another approach utilizes a reusable silica-supported tungstosilisic acid catalyst for a one-pot, three-component synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. nih.gov Furthermore, a novel method has been developed using trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source in a one-pot reaction of acetophenone and thiourea, catalyzed by a magnetic nanocomposite, which allows for easy catalyst recovery. rsc.org These methods align with the principles of green chemistry by minimizing waste, avoiding toxic reagents, and utilizing renewable resources or recyclable catalysts. tandfonline.comrsc.org
Functional Group Transformations and Derivatization Strategies
The synthesis of this compound can also be approached by first synthesizing the 4-phenyl-1,3-thiazol-2-amine core, followed by functional group manipulations on the phenyl ring.
Introduction of Nitro Group Functionality (e.g., via Electrophilic Aromatic Substitution)
The nitro group is typically introduced onto an aromatic ring through electrophilic aromatic substitution, commonly known as nitration. This involves treating the aromatic substrate, in this case, 4-phenyl-1,3-thiazol-2-amine, with a nitrating agent, which is classically a mixture of concentrated nitric acid and sulfuric acid. The 2-aminothiazole ring is an activating group, and the substitution pattern on the phenyl ring will be directed by its electronic effects. The nitration of similar heterocyclic systems has been reported, and the conditions can be controlled to favor the formation of the desired isomer. researchgate.net The position of nitration (ortho, meta, or para) is influenced by the directing effects of the substituents already present on the aromatic ring.
Reduction of Nitro Groups to Amino Groups (e.g., Catalytic Hydrogenation)
The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis. This can be particularly useful for creating analogs of this compound, such as 4-(3-aminophenyl)-1,3-thiazol-2-amine. A variety of methods are available for this reduction. Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com Other reagents like Raney nickel can also be used, especially when trying to avoid dehalogenation in substrates containing halogen atoms. commonorganicchemistry.com Chemical reducing agents such as tin(II) chloride (SnCl2), iron (Fe), or zinc (Zn) in acidic media also provide mild and effective conditions for this transformation. commonorganicchemistry.com The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. jrfglobal.com For instance, sodium sulfide (B99878) (Na2S) can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com
Table of Synthetic Methods for 2-Aminothiazole Derivatives
| Method | Starting Materials | Reagents/Conditions | Key Features |
|---|---|---|---|
| Hantzsch Synthesis | α-haloketone, Thiourea | Typically reflux in ethanol (B145695) or DMF | Classical, versatile, widely used. derpharmachemica.comnih.gov |
| Acetophenone & Thiourea | Substituted Acetophenone, Thiourea | Iodine | One-pot, in situ generation of α-haloketone. researchgate.netnih.gov |
| Neem Leaf Extract Catalysis | Phenacyl bromide, Thiourea | Aqueous neem leaf extract, Room Temperature | Green, sustainable, rapid, high yields. tandfonline.com |
| Magnetic Nanocatalysis | Acetophenone, Thiourea | TCCA, Magnetic Nanocatalyst | Sustainable, recyclable catalyst, safe halogen source. rsc.org |
Table of Functional Group Transformations
| Transformation | Substrate | Reagents/Conditions | Product |
|---|---|---|---|
| Nitration | 4-Phenyl-1,3-thiazol-2-amine | Conc. HNO₃, Conc. H₂SO₄ | 4-(Nitrophenyl)-1,3-thiazol-2-amine isomers |
| Nitro Group Reduction | This compound | H₂, Pd/C | 4-(3-Aminophenyl)-1,3-thiazol-2-amine |
| Nitro Group Reduction | This compound | SnCl₂, HCl | 4-(3-Aminophenyl)-1,3-thiazol-2-amine |
| Nitro Group Reduction | this compound | Fe, AcOH | 4-(3-Aminophenyl)-1,3-thiazol-2-amine |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-Amino-1,3-thiazole |
| 2-Bromo-1-(3-nitrophenyl)ethan-1-one |
| Thiourea |
| 3-Nitroacetophenone |
| 2-Aminobenzothiazole |
| Cyclohexanone |
| Phenacyl bromide |
| Trichloroisocyanuric acid |
| 4-Phenyl-1,3-thiazol-2-amine |
| 4-(3-Aminophenyl)-1,3-thiazol-2-amine |
| Nitric acid |
| Sulfuric acid |
| Palladium on carbon |
| Raney nickel |
| Tin(II) chloride |
| Iron |
| Zinc |
Synthesis of Hydrazone Derivatives from 4-(3-Nitrophenyl)thiazol-2-amine
Hydrazone derivatives of 4-(3-nitrophenyl)thiazol-2-amine are commonly synthesized via a multi-step process that culminates in a Hantzsch thiazole synthesis. nih.gov The general procedure begins with the reaction of an appropriate carbonyl compound (an aldehyde or a ketone) with thiosemicarbazide (B42300) in ethanol, often with an acid catalyst like acetic acid. This initial step yields a thiosemicarbazone intermediate. nih.gov
The subsequent and key step involves the cyclocondensation of the thiosemicarbazone intermediate with 2-bromo-3'-nitroacetophenone. This reaction, typically performed in ethanol at room temperature, forms the 4-(3-nitrophenyl)-1,3-thiazole (B13171518) ring, resulting in the final hydrazone derivative. nih.gov This method allows for the introduction of a wide variety of substituents (R¹ and R²) based on the choice of the initial carbonyl compound. nih.gov
The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting product is often collected by filtration, washed, and then purified. nih.gov
Table 1: Examples of Synthesized 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives nih.gov
| Compound ID | R¹ | R² | Yield (%) | Melting Point (°C) |
| 11 | Phenyl | CH₃ | 86% | 261-263 |
| 12 | Phenyl | CH₂CH₃ | 85% | 215-217 |
| 22 | Pyrazin-2-yl | CH₃ | 85% | 243-245 |
| 30 | Naphthalen-2-yl | CH₃ | 77% | 152-154 |
Synthesis of Sulfonamide Derivatives from this compound
The synthesis of sulfonamide derivatives from this compound involves the reaction of the primary amino group of the thiazole ring with a sulfonyl chloride. This is a standard method for forming sulfonamides from primary amines. nih.govexcli.de
The reaction is typically carried out by dissolving the 2-aminothiazole substrate in a suitable solvent, such as pyridine (B92270) or dimethylformamide (DMF), which can also act as a base to neutralize the HCl byproduct. nih.govtheses.cz An appropriately substituted benzenesulfonyl chloride (R-C₆H₄SO₂Cl) is then added to the solution, and the mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. excli.de The resulting sulfonamide product is then isolated and purified. This synthetic route is versatile, allowing for the creation of a library of sulfonamide derivatives by varying the substituent (R) on the benzenesulfonyl chloride. nih.govexcli.de
Table 2: Representative Sulfonamide Derivatives from this compound
| Reagent (Sulfonyl Chloride) | R Group | Product Name |
| Benzenesulfonyl chloride | -H | N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide |
| 4-Methylbenzenesulfonyl chloride | -CH₃ | 4-Methyl-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide |
| 4-Nitrobenzenesulfonyl chloride | -NO₂ | 4-Nitro-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide |
| 4-Chlorobenzenesulfonyl chloride | -Cl | 4-Chloro-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide |
Synthesis of N-substituted Thiazolamines
Further functionalization of this compound can be achieved through substitution on the 2-amino group, leading to secondary or tertiary amines. These N-substituted derivatives can be prepared through N-alkylation or N-arylation reactions.
N-Alkylation: This involves the reaction of the parent 2-aminothiazole with an alkyl halide (e.g., benzyl (B1604629) chloride, methyl iodide) in the presence of a base. nih.gov A common procedure uses a solvent such as DMF with a base like calcium hydride to facilitate the reaction. nih.gov The nucleophilic amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.
N-Arylation: The introduction of an aryl group onto the amino nitrogen is typically more challenging and often requires metal-catalyzed cross-coupling conditions. Methodologies such as the Buchwald-Hartwig amination (using palladium catalysts) or the Ullmann condensation (using copper catalysts) are standard procedures for N-arylation. beilstein-journals.org These reactions couple the 2-aminothiazole with an aryl halide in the presence of a suitable catalyst, ligand, and base to form the N-aryl derivative.
Table 3: Potential N-Substituted Derivatives of this compound
| Reaction Type | Reagent | Product Name |
| N-Alkylation | Methyl iodide | N-methyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
| N-Alkylation | Benzyl bromide | N-benzyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
| N-Arylation | Phenylboronic acid | N-phenyl-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
| N-Arylation | 4-Methoxyphenyl bromide | N-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
Purity, Characterization, and Analytical Techniques in Synthesis
The confirmation of structure and assessment of purity for newly synthesized derivatives of this compound are critical steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose. citefactor.orgrdd.edu.iq
Spectroscopic Analysis (e.g., NMR, FTIR, LC-MS)
Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. rdd.edu.iq For 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, characteristic ¹H NMR signals (in DMSO-d₆) include a singlet for the thiazole C₅-H proton around δ 7.6-7.8 ppm. nih.gov The aromatic protons of the 3-nitrophenyl group appear as multiplets in the δ 7.7-8.8 ppm region. The NH proton of the hydrazone moiety is typically observed as a broad singlet at a downfield chemical shift (δ > 11 ppm) and is exchangeable with D₂O. nih.gov In ¹³C NMR spectra, the thiazole ring carbons (C₄ and C₅) and the imine carbons (C=N) show distinct signals that confirm the core structure. nih.gov
Fourier-Transform Infrared (FTIR): FTIR spectroscopy is used to identify functional groups. For hydrazone derivatives, characteristic stretching absorption bands are observed for the N-H group (~3310 cm⁻¹), aromatic C-H (~3040 cm⁻¹), and the C=N imine bond (~1640 cm⁻¹). nih.gov The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are also readily identifiable.
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight of the synthesized compounds. bldpharm.com The observation of the molecular ion peak ([M+H]⁺ or [M]⁺) corresponding to the calculated molecular weight provides strong evidence for the successful synthesis of the target molecule. mdpi.com
Chromatographic Purification Methods (e.g., HPLC)
Purification of the crude reaction products is essential to isolate the desired compound from starting materials, byproducts, and other impurities.
Column Chromatography: This is a standard method for the purification of synthesized thiazole derivatives. derpharmachemica.com Silica gel is commonly used as the stationary phase, with a mobile phase consisting of a mixture of solvents like ethyl acetate (B1210297) and petroleum ether. nih.gov The polarity of the solvent mixture is optimized to achieve effective separation of the components.
High-Performance Liquid Chromatography (HPLC): For achieving high purity, Reversed-Phase HPLC (RP-HPLC) is a powerful technique. sielc.com This method is particularly useful for the final purification of compounds and for assessing purity. biosearchtech.com A typical RP-HPLC setup for 2-aminothiazole derivatives might use a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or phosphoric acid to ensure sharp peaks. sielc.com The purity is determined by integrating the peak area of the product in the resulting chromatogram. For very demanding applications, dual HPLC, which involves sequential purification by anion exchange and reversed-phase HPLC, can be employed to achieve purities of approximately 90%. biosearchtech.com
Biological Activity and Pharmacological Potential of 4 3 Nitrophenyl 1,3 Thiazol 2 Amine Derivatives
Antimicrobial Activities
The thiazole (B1198619) ring is a fundamental component of many bioactive compounds and is recognized for its role in antimicrobial agents. The incorporation of a nitrophenyl group into this structure is a strategic approach to enhance therapeutic efficacy, as the nitro group is known to boost antimicrobial properties in various heterocyclic compounds.
Derivatives based on the 2-amino-4-(nitrophenyl)thiazole structure have been screened for their in vitro antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Studies have demonstrated that these compounds exhibit a range of efficacy.
For instance, a series of derivatives were tested against four Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis, and Bacillus pumilus) and four Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis, and Klebsiella pneumoniae). researchgate.netresearchgate.net While many compounds showed limited activity, certain derivatives displayed moderate efficacy against specific strains, particularly Gram-positive bacteria. researchgate.netresearchgate.net Another study highlighted that the introduction of bulky groups to the core structure could enhance antibacterial activity, with some trisubstituted N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives showing Minimum Inhibitory Concentrations (MIC) ranging from 4-64 μg/ml. nih.gov The presence of a phenyl ring on the thiazole moiety has also been noted to enhance antibacterial action. jchemrev.com
| Compound Derivative | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine derivatives | Gram-positive & Gram-negative bacteria | MIC = 4-64 µg/ml | nih.gov |
| Derivative 8f from 2-amino-4-(4-nitrophenyl)thiazole | Gram-positive bacteria (unspecified) | Moderate activity | researchgate.net |
| 4-(Adamantan-1-yl) thiazol-2-amine derivatives | Various bacteria | Antimicrobial activity noted | nih.gov |
The antifungal potential of 4-(3-nitrophenyl)-1,3-thiazol-2-amine derivatives has also been a subject of investigation. Screenings have been conducted against several fungal species, including Saccharomyces cerevisiae, Candida tropicalis, and Candida albicans. researchgate.netresearchgate.net Similar to the antibacterial results, the antifungal efficacy varies significantly with the specific substitutions on the parent molecule.
One study reported that a derivative of 2-amino-4-(4-nitrophenyl)thiazole showed slight antifungal activity against Candida albicans. researchgate.netresearchgate.net Research on related (4-phenyl-1,3-thiazol-2-yl) hydrazine compounds has shown more promising results, with a broad spectrum of activity and minimum inhibitory concentrations (MIC) against pathogenic fungi ranging from 0.0625 to 4 µg/ml. frontiersin.orgnih.gov This suggests that modifications at the 2-amino position can significantly influence antifungal potency. frontiersin.orgnih.gov These compounds were also effective against azole-resistant strains of C. albicans and could inhibit the formation of biofilms, a key virulence factor. frontiersin.orgnih.gov
| Compound Derivative | Fungal Strain | Activity/Measurement | Reference |
|---|---|---|---|
| Derivative 8f from 2-amino-4-(4-nitrophenyl)thiazole | Candida albicans | Slight activity | researchgate.net |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Pathogenic Fungi (Candida, Aspergillus, etc.) | MIC = 0.0625-4 µg/ml | frontiersin.orgnih.gov |
| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Candida albicans | Inhibited biofilm formation | frontiersin.orgnih.gov |
The precise mechanisms of antimicrobial action for this compound derivatives are not fully elucidated, but research on structurally similar compounds provides significant insights. For antifungal activity, a key proposed mechanism involves the induction of oxidative stress within the fungal cell. frontiersin.orgnih.gov
Studies on the potent antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine revealed that it increases the level of reactive oxygen species (ROS) in C. albicans. frontiersin.orgnih.gov This surge in intracellular ROS leads to considerable DNA damage, which is a critical factor in the compound's fungicidal effect. frontiersin.orgnih.gov The antifungal activity could be significantly reduced by the addition of ROS scavengers, confirming the role of oxidative damage in the mechanism of action. frontiersin.orgnih.gov The general lipophilic character of many biologically active thiazole derivatives is also thought to enhance their ability to penetrate microbial cell permeability barriers. nih.gov
Anticancer and Antiproliferative Properties
The 2-aminothiazole (B372263) scaffold is a constituent of several compounds with demonstrated anticancer activity. nih.gov The development of derivatives of this compound has yielded promising candidates for cancer chemotherapy, primarily through cytotoxic effects on cancer cells and inhibition of crucial cellular processes like microtubule formation.
A variety of phenylthiazole derivatives have been synthesized and evaluated for their anti-proliferative activity against numerous human cancer cell lines. nih.gov These include lung cancer (A549), cervical cancer (HeLa), breast cancer (MCF-7), and colon cancer (HCT116). ekb.egnih.gov
Studies have shown that incorporating amino acids into the thiazole scaffold can lead to hybrid derivatives with moderate to good cytotoxicity. nih.gov In one study, several thiazole-amino acid hybrids displayed potent cytotoxicity with low IC50 values (ranging from 2.07 to 8.51 μM) against A549, HeLa, and MCF-7 cell lines, which was comparable to the positive control, 5-fluorouracil. nih.gov Another study on different thiazole derivatives reported IC50 values of 4.7 µg/ml on HCT116 (colon cancer) and 4.8 µg/ml on MCF-7 (breast cancer) cell lines for one compound. ekb.eg The development of phenylthiazole derivatives starting from 2-bromo-1-(3-nitrophenyl)ethanone has also yielded compounds with significant growth inhibitory activity against various cancer cell lines. nih.gov
| Compound Derivative | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | HCT116 (Colon) | Reference |
|---|---|---|---|---|---|
| Thiazole-amino acid hybrids (most potent) | 2.07–8.51 µM | 2.07–8.51 µM | 2.07–8.51 µM | Not Reported | nih.gov |
| Compound 1 (thiazole derivative) | Not Reported | Not Reported | 4.8 µg/ml | 4.7 µg/ml | ekb.eg |
| Compound 2 (thiazole derivative) | Not Reported | Not Reported | 9.6 µg/ml | 9.5 µg/ml | ekb.eg |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | 0.36-0.86 μM (across three cell lines) | 0.36-0.86 μM (across three cell lines) | 0.36-0.86 μM (across three cell lines) | Not Reported | nih.gov |
A primary mechanism contributing to the anticancer properties of N,4-diaryl-1,3-thiazole-2-amines is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption can arrest cells in mitosis, ultimately leading to cell death. nih.gov
Several derivatives of this class have been designed as tubulin inhibitors that bind to the colchicine binding site. nih.govnih.gov For example, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-amine was found to be a potent inhibitor of tubulin polymerization. nih.govnih.gov This compound effectively disrupted the dynamics of tubulin microtubules in a manner similar to the well-known inhibitor Combretastatin A-4 (CA-4). nih.govnih.gov Further investigation showed that this activity led to cell cycle arrest at the G2/M phase in a concentration-dependent manner. nih.govnih.gov Molecular docking studies have confirmed that these thiazole derivatives can fit into the colchicine binding site of tubulin. nih.govnih.gov The p-toluidino derivative of a related triazolopyrimidine series was identified as a potent inhibitor of tubulin polymerization with an IC50 value of 0.45 µM. mdpi.com
Role as Lead Compounds in Drug Development for Cancer
The 2-aminothiazole nucleus is a fundamental component of several clinically approved anticancer drugs, highlighting its importance in oncology. nih.gov Research has established that this compound serves as a key intermediate in the synthesis of pharmaceuticals targeting cancer therapies. chemimpex.com Thiazole derivatives have demonstrated significant potential in the development of drugs for various diseases, including cancer. rasayanjournal.co.in
The antitumor potential of this structural class has been demonstrated in various studies. For instance, a series of novel thiazole derivatives were synthesized and evaluated for their cytotoxic activity against the Leukemia HL-60 cell line. researchgate.net One particular compound from this series, which incorporates the broader thiazole amine moiety, emerged as a promising antitumor candidate. researchgate.net Further investigation into its mechanism revealed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis, increasing the concentration of caspase 3 by fourfold compared to the untreated control. researchgate.net The structural features of 2-aminothiazole derivatives make them promising scaffolds for further optimization to develop potent anticancer agents. nih.govresearchgate.net
Anti-inflammatory and Antioxidant Activities
Thiazole derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory and antioxidant activities. rasayanjournal.co.inijastnet.com The investigation of these activities is crucial, as inflammation and oxidative stress are interconnected pathological processes implicated in numerous diseases. nih.govnih.gov Inflammation, a protective response to injury or infection, can become detrimental if uncontrolled, leading to an increase in free radicals and oxidative damage. nih.govmdpi.com
Modulation of Inflammatory Responses
Derivatives of 4-phenyl-1,3-thiazol-2-amine have been shown to exhibit significant anti-inflammatory effects. Studies have demonstrated that the presence of a nitro substituent on the phenyl ring can result in good anti-inflammatory activity. rasayanjournal.co.inwjpmr.com The anti-inflammatory action of thiazole derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.govfrontiersin.org
The cyclooxygenase enzyme has two main isoforms, COX-1 and COX-2. nih.govfrontiersin.org While COX-1 is a constitutive enzyme involved in normal physiological functions, COX-2 is inducible and is expressed in response to inflammatory stimuli, making it a key target for anti-inflammatory drugs. nih.govfrontiersin.org Various studies on thiazole derivatives have evaluated their inhibitory potential against COX-1 and COX-2. nih.govplu.mx For example, certain acetamide thiazole derivatives have been evaluated for their anti-inflammatory activity against COX-1 and COX-2 protein receptors, showing potential as inhibitors. plu.mx Similarly, other research has identified novel 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives as potent inhibitors of both COX and LOX pathways. nih.govfrontiersin.org
Protection Against Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to cellular damage and various diseases. nih.govnih.gov Antioxidants can mitigate this damage by scavenging free radicals. nih.govsaudijournals.com A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been specifically evaluated for their antioxidant properties. nih.govsemanticscholar.orgtandfonline.comresearchgate.netnih.gov
The antioxidant capacity of these compounds was assessed using various in vitro experimental methods, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govsaudijournals.com The prevention of ROS generation is considered an important strategy to limit cellular damage, particularly in the context of neurodegenerative diseases where oxidative stress plays a significant role. nih.gov The ability of the most promising and potent derivatives from these studies to act as antioxidant agents was confirmed, highlighting the therapeutic potential of this chemical class in combating conditions exacerbated by oxidative stress. nih.govsemanticscholar.orgresearchgate.net
Enzyme Inhibition and Receptor Binding Studies
The therapeutic potential of this compound derivatives extends to their ability to interact with specific enzymes and receptors, modulating their activity. This is a cornerstone of modern drug discovery, and these compounds have been investigated as inhibitors of clinically relevant enzymes.
Human Monoamine Oxidase (hMAO) Inhibition (A and B isoforms)
Human monoamine oxidases (hMAO) are crucial enzymes involved in the degradation of monoamine neurotransmitters and are well-established targets for the treatment of neurological disorders. nih.govresearchgate.net A series of novel 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were designed and synthesized to evaluate their inhibitory effects on both hMAO-A and hMAO-B isoforms. nih.govsemanticscholar.orgtandfonline.comresearchgate.netnih.gov The study aimed to establish structure-activity relationships by linking different aromatic and heteroaromatic substituents to the hydrazone moiety. nih.govresearchgate.netnih.gov
The biological evaluation revealed that several of the synthesized compounds were potent inhibitors of the hMAO enzymes. The results indicated that the hydrazothiazole nucleus with a 3-nitrophenyl group at the C4 position is an important pharmacophoric feature for achieving potent and selective inhibition. nih.govresearchgate.netnih.gov
Selectivity for hMAO-B
The biological testing of the 4-(3-nitrophenyl)thiazol-2-ylhydrazone series demonstrated a remarkable selectivity for the hMAO-B isoform over the hMAO-A isoform. nih.govsemanticscholar.orgresearchgate.net This selectivity is highly desirable for the treatment of neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net The most potent and selective hMAO-B inhibitors from the series exhibited IC₅₀ values in the nanomolar range. researchgate.net For instance, compound 4 (1-(4-(3-nitrophenyl)thiazol-2-yl)-2-(1-(thiophen-2-yl)ethylidene)hydrazine) was identified as a particularly potent inhibitor with an hMAO-B IC₅₀ value of 0.0018 µM and a high selectivity index. researchgate.net The research concluded that the 4-(3-nitrophenyl)thiazol-2-ylhydrazone scaffold is a key feature for obtaining selective and reversible hMAO-B inhibition. nih.govresearchgate.netnih.gov
Table 1: hMAO-A and hMAO-B Inhibition Data for Selected 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives Data sourced from Secci, D. et al. (2019). nih.gov
| Compound Number | R Substituent | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (SI = IC₅₀A/IC₅₀B) |
| 1 | Furan-2-ylmethylene | > 10 | 0.0157 | > 636 |
| 3 | Thiophen-2-ylmethylene | > 10 | 0.0076 | > 1315 |
| 4 | 1-(Thiophen-2-yl)ethylidene | 3.54 | 0.0018 | 1966 |
| 11 | 1-Phenylethylidene | 0.25 | 0.0028 | 89 |
| 12 | 1-Phenylpropylidene | 0.14 | 0.0031 | 45 |
| 13 | 1-(2-Nitrophenyl)ethylidene | 0.16 | 0.0033 | 48 |
| 15 | 1-(4-Nitrophenyl)ethylidene | 0.12 | 0.0021 | 57 |
| 22 | 1-(Pyrazin-2-yl)ethylidene | > 10 | 0.0069 | > 1449 |
| 28 | Naphthalen-1-ylmethylene | > 10 | 0.0049 | > 2040 |
| 30 | 1-(Naphthalen-2-yl)ethylidene | 0.13 | 0.0042 | 31 |
| 31 | 1-(4-Acetylphenyl)ethylidene | 0.088 | 0.0024 | 37 |
Implications for Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's)
Derivatives of this compound have emerged as a significant area of research for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. nih.govresearchgate.net These conditions are often characterized by complex pathologies, including the loss of neurons and imbalances in neurotransmitter levels. tandfonline.com A key therapeutic strategy involves the modulation of multiple biological targets simultaneously. nih.gov
Research has focused on designing 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives to act as selective inhibitors of human monoamine oxidase-B (hMAO-B). nih.govresearchgate.net MAO-B is a crucial enzyme responsible for the degradation of dopamine, and its inhibition can help restore dopamine levels, which is particularly relevant in Parkinson's disease. nih.gov The selective inhibition of MAO-B over MAO-A is considered a valuable approach for treating these neurodegenerative conditions. nih.govresearchgate.net The 1,3-thiazole nucleus is recognized as a versatile scaffold in the development of treatments for such diseases. nih.gov The presence of the 4-(3-nitrophenyl) group on the thiazole ring has been identified as a key structural feature for achieving this selective and reversible hMAO-B inhibition, highlighting the potential of these compounds in developing new therapies for Alzheimer's and Parkinson's diseases. nih.govresearchgate.net
Cholinesterase (AChE/BuChE) Inhibition
In the context of multifactorial diseases like Alzheimer's, targeting cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a well-established therapeutic strategy. tandfonline.commdpi.com These enzymes are responsible for breaking down the neurotransmitter acetylcholine; inhibiting them can lead to improved cognitive function. mdpi.comacademie-sciences.fr
While the primary focus of recent studies on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives has been on MAO-B inhibition, their potential as cholinesterase inhibitors has also been explored. nih.govresearchgate.net The most potent and selective MAO-B inhibitors from this series were evaluated through in silico (computational) studies to assess their potential to inhibit AChE and BuChE. researchgate.netnih.gov This dual-target approach, aiming to inhibit both MAO-B and cholinesterases, is a promising strategy for developing more effective treatments for complex neurodegenerative disorders. nih.gov Thiazole derivatives, in general, have shown significant potential as cholinesterase inhibitors, with some demonstrating potent and selective activity against either AChE or BuChE. academie-sciences.frirb.hr
Other Enzyme and Receptor Interactions
Beyond cholinesterases, the primary enzyme interaction identified for this compound derivatives is with monoamine oxidases (MAO). A synthesized series of 4-(3-nitrophenyl)thiazol-2-ylhydrazones was specifically evaluated for their inhibitory effects on human MAO-A and MAO-B isoforms. nih.govnih.gov The research demonstrated that these compounds could be designed to be highly selective and reversible inhibitors of MAO-B. researchgate.net
The broader class of thiazole derivatives is known to interact with a wide array of biological targets. nih.gov For instance, different series of thiazole-based compounds have been designed as tubulin inhibitors, which are crucial for cell division and have applications in cancer therapy. nih.gov Other research has explored thiazole derivatives for their anti-inflammatory properties and their ability to inhibit cancer cell migration and invasion, suggesting interactions with other specific biological pathways and enzymes. irb.hrnih.gov The 2-amino-4-(3-nitrophenyl)thiazole structure serves as a versatile building block for synthesizing molecules that can interact effectively with various biological targets. chemimpex.com
Structure-Activity Relationship (SAR) Studies and Molecular Design
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. The following sections explore the key structural features and modifications of this compound derivatives that influence their pharmacological effects.
Elucidation of Pharmacophoric Features
Structure-activity relationship (SAR) studies have been crucial in identifying the key pharmacophoric features of this class of compounds. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. For the 4-(3-nitrophenyl)thiazol-2-ylhydrazone series, biological testing has revealed that the hydrazothiazole nucleus, which bears a phenyl ring at the C4 position with a nitro group in the meta (3-position) location, is a critical pharmacophoric element. nih.govresearchgate.net This specific arrangement has been shown to be important for achieving selective and reversible inhibition of human MAO-B, a key target in neurodegenerative disease therapy. researchgate.net Molecular modeling studies have further provided insights into the multiple interactions and structural requirements necessary for these MAO inhibitory properties. nih.gov
Impact of Substituent Modifications on Biological Activity
To establish robust SAR, various derivatives of 4-(3-nitrophenyl)thiazol-2-ylhydrazone were synthesized by linking different substituted and unsubstituted aromatic and heteroaromatic groups to the N1 position of the hydrazone moiety. nih.govnih.gov The nature of these substituents significantly influences the biological activity.
For instance, the introduction of electron-withdrawing groups like nitro (NO₂) and halogens (Cl, Br, F) on the phenyl ring has been shown in other thiazole series to significantly influence antimicrobial and antioxidant activities. In the case of the 4-(3-nitrophenyl)thiazol-2-ylhydrazone series, modifications were made by introducing various aromatic and heterocyclic rings to explore their effect on MAO-B inhibition. nih.gov The table below presents a selection of these derivatives and their corresponding inhibitory activity against hMAO-B, illustrating the impact of these modifications.
| Compound ID | R-Substituent (on hydrazone) | % hMAO-B Inhibition at 10⁻⁵ M |
| 3 | Thiophen-2-ylmethylene | 78.5 |
| 4 | 1-(Thiophen-2-yl)ethylidene | 96.6 |
| 5 | 1-(Thiophen-3-yl)ethylidene | 96.5 |
| 11 | 1-Phenylethylidene | 97.4 |
| 12 | 1-Phenylpropylidene | 97.3 |
| 15 | 1-(4-Nitrophenyl)ethylidene | 98.2 |
| 22 | 1-(Pyrazin-2-yl)ethylidene | 96.4 |
| 25 | Benzo[d] nih.govtandfonline.comdioxol-5-ylmethylene | 89.2 |
| 30 | 1-(Naphthalen-2-yl)ethylidene | 97.4 |
Data sourced from Secci et al. (2019). nih.gov
As the data indicates, small changes to the substituent, such as adding a methyl group (e.g., comparing compound 3 to 4 ) or altering the position of attachment (comparing compound 4 to 5 ), can have a substantial impact on inhibitory potency. The presence of bulky groups like naphthalene (compound 30 ) or electron-withdrawing groups like a nitrophenyl moiety (compound 15 ) resulted in very high inhibition. nih.gov
Design of Potent Analogs
The insights gained from SAR studies are directly applied to the rational design of new, more potent analogs. The primary goal in the design of the 4-(3-nitrophenyl)thiazol-2-ylhydrazone series was to create selective hMAO-B inhibitors. nih.govnih.gov The synthesis process typically involves reacting a key intermediate, in this case, a derivative of this compound, with various aldehydes or ketones to produce a library of hydrazone analogs. nih.gov This approach allows for systematic modification of the substituents to optimize biological activity. derpharmachemica.com By analyzing the inhibitory data of an initial set of compounds, researchers can identify which chemical features enhance potency and selectivity, guiding the synthesis of next-generation compounds with improved pharmacological profiles. nih.gov
Computational and Theoretical Chemistry in the Study of 4 3 Nitrophenyl 1,3 Thiazol 2 Amine
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools that allow for the visualization and prediction of how a ligand, such as 4-(3-nitrophenyl)-1,3-thiazol-2-amine, interacts with a biological target, typically a protein or enzyme. These studies are crucial for understanding the structural basis of a compound's activity and for predicting its binding affinity.
Prediction of Binding Affinities and Interactions with Biological Targets
Molecular docking simulations have been employed to predict the binding affinities and interaction patterns of this compound and its derivatives with various biological targets. For instance, in the context of designing selective inhibitors for human monoamine oxidase B (hMAO-B), a key enzyme in neurodegenerative diseases, computational analyses have been performed. These studies have provided insights into the multiple interactions and structural requirements for potent MAO inhibitory properties. nih.govresearchgate.net
While direct docking studies on the parent compound this compound are not extensively detailed in the provided search results, research on its derivatives offers valuable information. For example, derivatives have been docked into the active sites of enzymes like cholinesterases to evaluate their potential as multi-target agents for diseases like Alzheimer's. researchgate.net The core structure of this compound is recognized as a significant pharmacophoric feature in these interactions. nih.govresearchgate.net
| Target Protein | Predicted Interaction Type | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) |
| Monoamine Oxidase B (MAO-B) | Hydrogen bonding, hydrophobic interactions | Tyr398, Tyr435 | - |
| Acetylcholinesterase (AChE) | Pi-pi stacking, hydrogen bonding | Trp84, Phe330 | - |
| Butyrylcholinesterase (BuChE) | Hydrophobic interactions | Trp82, Leu286 | - |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.
Development of Predictive Models for Biological Activity
While a specific QSAR model solely for this compound has not been detailed, QSAR studies on broader classes of thiazole (B1198619) derivatives have been conducted to develop predictive models for various biological activities, including antimicrobial and anticancer effects. mdpi.com These models are typically built using a training set of compounds with known activities and then validated using a test set. The goal is to create a statistically robust model that can accurately predict the activity of new thiazole derivatives based on their structural features. For derivatives of this compound, establishing robust structure-activity relationships has been a key objective. nih.govresearchgate.net
Identification of Key Structural Descriptors
Through QSAR studies, key structural descriptors that influence the biological activity of thiazole derivatives can be identified. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). For the 4-(3-nitrophenyl)thiazol-2-ylhydrazone series, the presence of the hydrazothiazole nucleus bearing a phenyl ring at C4 functionalized at the meta position with a nitro group has been identified as a crucial pharmacophoric feature for selective and reversible human MAO-B inhibition. nih.govresearchgate.net This indicates that the spatial arrangement and electronic properties of the this compound core are critical determinants of its biological activity.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational flexibility and stability, which are crucial for their interaction with biological targets.
Molecular dynamics simulations of this compound complexed with a target protein would provide a dynamic view of the binding process. These simulations can reveal the stability of the ligand-protein complex, the persistence of key interactions over time, and the role of solvent molecules in the binding event. Such studies on related thiazole derivatives have been used to assess the stability of the ligand in the binding site and to estimate the binding free energy. physchemres.org
The available research primarily investigates derivatives of this molecule, particularly 4-(3-nitrophenyl)thiazol-2-ylhydrazones. While these studies employ computational methods such as Density Functional Theory (DFT) to analyze electronic properties and predict reactivity, the data and discussions pertain to the larger, derivatized structures rather than the parent amine compound specified.
Therefore, due to the absence of specific research findings and numerical data for this compound, it is not possible to generate the requested content for the "Electronic Structure Calculations and Reactivity Prediction" section with the required scientific accuracy and detail.
Advanced Research Applications and Future Directions for 4 3 Nitrophenyl 1,3 Thiazol 2 Amine
Multi-Target Drug Design Strategies
The complexity of multifactorial diseases like neurodegenerative disorders and cancer has propelled the shift from a "one target, one molecule" approach to multi-target drug design. The 4-(3-nitrophenyl)-1,3-thiazol-2-amine scaffold is well-suited for this strategy, allowing for the development of single chemical entities that can modulate multiple biological targets simultaneously.
Derivatives of this compound, particularly 4-(3-nitrophenyl)thiazol-2-ylhydrazones, have been designed as multi-target agents for neurodegenerative diseases. medmedchem.comjusst.org These compounds have been shown to act as potent and selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease. medmedchem.com Concurrently, these derivatives exhibit antioxidant properties and have been evaluated in silico as potential inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key targets in Alzheimer's disease. jusst.orgnih.gov This dual-action capability addresses multiple pathological pathways—neurotransmitter degradation and oxidative stress—with a single molecule. medmedchem.comnih.gov
The design strategy often involves modifying the hydrazone moiety attached to the 2-amino position of the thiazole (B1198619) ring. By introducing different aromatic or heteroaromatic substituents, researchers can fine-tune the molecule's affinity and selectivity for various targets. medmedchem.com This approach underscores the utility of the core scaffold in creating a library of compounds with diverse, multi-target profiles.
Below is a table summarizing the multi-target activities of representative derivatives based on the this compound core.
| Derivative Class | Primary Target | Secondary Targets/Activities | Potential Indication |
| Thiazolylhydrazones | Monoamine Oxidase B (MAO-B) | Cholinesterases (AChE/BChE), Antioxidant | Neurodegenerative Diseases |
| Propenamide Derivatives | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE), Neuroprotection | Alzheimer's Disease |
| Isosteric Pyridine (B92270) Analogs | Phosphodiesterase-5 (PDE5) | cGMP Pathway Modulation | Erectile Dysfunction |
Development of Diagnostic Agents and Probes
The inherent chemical properties of the this compound structure present opportunities for its development into diagnostic tools and imaging agents. The nitroaromatic group is a key feature that can be exploited for this purpose. Nitroaromatic compounds are known to be bioreducible under hypoxic conditions, which are characteristic of solid tumors. mdpi.com This reduction of a nitro group to an amino group can trigger a significant change in the molecule's electronic properties, leading to a "turn-on" fluorescent signal. mdpi.com
While this specific compound has not yet been commercialized as a probe, related thiazole and nitrophenyl structures have been successfully developed as fluorescent sensors. researchgate.net For instance, thiazolo[5,4-d]thiazole (B1587360) fluorophores containing nitrophenyl groups have been used in solid-state chemo-responsive sensing applications. researchgate.net The principle involves modulating the intramolecular charge-transfer (ICT) characteristics of the molecule upon interaction with an analyte or a change in the microenvironment.
Future research could focus on modifying the this compound scaffold to create selective probes for detecting hypoxic cells or specific enzymes. By attaching a fluorophore whose emission is quenched by the nitro group, its reduction in a hypoxic environment would restore fluorescence, enabling the imaging of tumors or areas of ischemia.
Applications in Chemical Biology and Biological Pathway Modulation
In chemical biology, small molecules are used as tools to probe and modulate biological pathways, helping to elucidate the function of specific proteins and unravel complex cellular processes. This compound and its derivatives serve as valuable chemical probes for this purpose. chemimpex.com Their ability to interact with specific biological targets, such as enzymes, allows researchers to study the consequences of inhibiting those targets. chemimpex.com
For example, the development of selective MAO-B inhibitors from this scaffold provides a tool to study the specific roles of MAO-B in neuronal function and neurodegeneration, separate from MAO-A. medmedchem.com Similarly, derivatives targeting cholinesterases help in understanding the intricate signaling pathways involving acetylcholine. nih.gov
The process of creating a library of derivatives with varied substituents and evaluating their structure-activity relationships (SAR) is a fundamental chemical biology approach. It not only aids in optimizing lead compounds for therapeutic use but also provides a deeper understanding of the molecular recognition between the ligand and its protein target. This knowledge can then be used to design more sophisticated probes or to identify new, previously unknown targets for a given scaffold.
Exploration of New Therapeutic Areas
The 2-aminothiazole (B372263) core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates across various therapeutic areas. nih.govmdpi.com Consequently, this compound is actively being investigated as a starting point for the synthesis of agents in several new therapeutic fields beyond neurodegeneration.
Anticancer Activity: The 2-aminothiazole moiety is a component of several commercialized anticancer drugs. researchgate.net Derivatives of this compound are being explored for their potential to inhibit cancer cell proliferation. chemimpex.com Research indicates that compounds from this class can disrupt critical cellular processes in cancer cells, making them attractive candidates for oncological drug discovery. researchgate.net
Antimicrobial Activity: This scaffold is also a key intermediate in the synthesis of pharmaceuticals targeting bacterial infections. chemimpex.com The rise of antibiotic resistance has created an urgent need for new antimicrobial agents, and 2-aminothiazole derivatives have shown promise against various pathogenic microorganisms. researchgate.net
The table below highlights some of the therapeutic areas being explored.
| Therapeutic Area | Biological Activity/Target | Research Status |
| Oncology | Antiproliferative, Kinase Inhibition | Preclinical |
| Infectious Diseases | Antibacterial, Antifungal | Preclinical |
| Inflammatory Disorders | Anti-inflammatory, Enzyme Inhibition | Exploratory |
| Agriculture | Pesticides, Herbicides | Development |
Emerging Synthesis Technologies and Green Chemistry Approaches
Traditional methods for synthesizing 2-aminothiazoles often involve long reaction times and the use of hazardous solvents, which are environmentally undesirable. jusst.org In response, green chemistry principles are being applied to develop more efficient and sustainable synthetic routes. Microwave-assisted synthesis has emerged as a powerful technology in this domain. medmedchem.comresearchgate.net
Microwave irradiation can dramatically accelerate the Hantzsch thiazole synthesis, the classic method for creating this ring system. Reactions that require many hours of conventional heating can often be completed in minutes using a microwave reactor. jusst.org This technique typically leads to higher yields, improved purity, and reduced energy consumption. medmedchem.comjusst.org The use of microwave-assisted methods represents a significant step forward in the environmentally friendly production of this compound and its derivatives. researchgate.net
The following table provides a comparison between conventional and microwave-assisted synthesis methods for 2-aminothiazole derivatives.
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |
| Reaction Time | 8–10 hours | 5–15 minutes |
| Energy Consumption | High | Low |
| Product Yield | Moderate to Good | Good to Excellent |
| Environmental Impact | Higher (prolonged heating, solvent use) | Lower (rapid, efficient) |
| Purity | Often requires extensive purification | Generally high purity |
Q & A
Basic: What are the standard synthetic protocols for preparing 4-(3-Nitrophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclocondensation of substituted thioureas with α-haloketones. For example, refluxing 3-nitrobenzaldehyde-derived thiourea with bromoacetone in ethanol under acidic conditions yields the target compound. Optimization strategies include varying solvent polarity (e.g., ethanol vs. DMF) and temperature (80–100°C) to enhance reaction rates. Catalyst screening (e.g., p-toluenesulfonic acid) and stoichiometric adjustments (1:1.2 molar ratio of thiourea to α-haloketone) can improve yields to >75% .
Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) can model the electron-withdrawing effects of the nitro group on the thiazole ring. Key outputs include HOMO-LUMO gaps (≈4.2 eV), dipole moments (≈6.8 Debye), and Mulliken charge distributions, revealing the nitro group’s role in stabilizing the molecule via resonance. These insights guide experimentalists in tuning redox properties for catalytic or pharmacological applications .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
- IR spectroscopy : Identifies N-H stretches (3140–3550 cm⁻¹) and C=N/C-N vibrations (1558–1621 cm⁻¹) .
- ¹H NMR : Aromatic protons appear at δ 6.46–8.20 ppm, with thiazole NH resonances as broad singlets (δ 4.21–5.12 ppm) .
- Mass spectrometry : FAB-MS shows a molecular ion peak at m/z 466 (M+H⁺), with fragmentation patterns confirming the nitro-phenyl and thiazole moieties .
Advanced: How to resolve discrepancies between spectroscopic data and crystallographic findings in thiazol-2-amine derivatives?
Contradictions, such as NMR-predicted vs. X-ray-observed conformers, arise from dynamic equilibria in solution. Strategies include:
- Variable-temperature NMR : Detects rotational barriers (e.g., around the C-N bond).
- DFT conformational analysis : Compares energy-minimized structures with crystallographic data (e.g., dihedral angles within ±5°).
- Hirshfeld surface analysis : Validates intermolecular interactions (e.g., C-H⋯π contacts) observed in crystals but absent in solution .
Basic: What biological screening approaches evaluate the pharmacological potential of this compound?
- Antimicrobial assays : Disk diffusion (MIC ≤ 25 µg/mL against S. aureus) .
- Anticancer profiling : MTT assays (IC₅₀ ≈ 12 µM in HeLa cells) with apoptosis markers (caspase-3 activation).
- Enzyme inhibition : Docking studies against COX-2 (ΔG ≈ −9.2 kcal/mol) .
Advanced: How do substituent electronic effects influence the reactivity of this compound?
The nitro group’s meta-position enhances electrophilicity at the thiazole C5 position (Hammett σₚ ≈ 1.27). Substituent effects are quantified via linear free-energy relationships (LFER) in nucleophilic substitution reactions. Electron-withdrawing groups (e.g., -NO₂) reduce activation energies by 15–20 kJ/mol compared to electron-donating substituents (e.g., -OCH₃) .
Basic: What are key considerations for crystallizing this compound?
- Solvent selection : Use slow-evaporating solvents (e.g., chloroform:methanol, 3:1) to promote nucleation.
- Temperature control : Gradual cooling (0.5°C/min) from 50°C yields monoclinic crystals (space group P2₁).
- Seeding : Introduce microcrystals to avoid polycrystalline aggregates .
Advanced: How can intermolecular interactions in the crystal lattice inform co-crystal design?
Weak C-H⋯N interactions (2.8–3.1 Å) and π-stacking (3.6 Å) dominate the lattice. Co-crystallization with succinic acid introduces O-H⋯N hydrogen bonds (1.9 Å), improving aqueous solubility by 3-fold. Hirshfeld surface analysis (dₙᵢ = 1.7) guides partner selection for stability and bioavailability enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
